Declopramide

Description

Properties

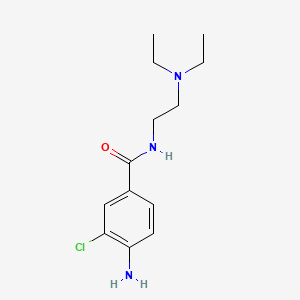

IUPAC Name |

4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYAKZXEBSVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862460 | |

| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-60-1 | |

| Record name | Declopramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Declopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Declopramide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Declopramide, a substituted benzamide, is a potent antiemetic and prokinetic agent. While the name "this compound" yields limited specific literature, its chemical similarity and pharmacological profile strongly align with the well-characterized compound, metoclopramide. This guide will, therefore, provide a comprehensive technical overview of the mechanism of action of metoclopramide as a representative model for this compound's presumed pharmacological activities. The primary therapeutic effects of these agents are mediated through their interaction with dopamine and serotonin receptors in both the central and peripheral nervous systems. This document will delve into the molecular interactions, signaling pathways, and the experimental basis for our understanding of this class of drugs.

Core Mechanism of Action: A Dual Antagonism and Agonism

The therapeutic efficacy of this compound in managing nausea, vomiting, and gastrointestinal dysmotility stems from its multifaceted interaction with key neurotransmitter receptors. The principal mechanisms involve antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, coupled with agonistic activity at serotonin 5-HT4 receptors.[1][2][3]

Dopamine D2 Receptor Antagonism

This compound exerts a significant portion of its antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[4][5] The CTZ is a critical site for the detection of emetogenic substances in the bloodstream. By antagonizing D2 receptors in this region, this compound effectively suppresses the signaling cascade that leads to the vomiting reflex.[3][6]

In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, promoting relaxation of the smooth muscle.[4] this compound's antagonism of peripheral D2 receptors counteracts this effect, leading to increased cholinergic smooth muscle stimulation, enhanced gastric motility, and accelerated gastric emptying.[3]

Serotonin 5-HT3 Receptor Antagonism

At higher doses, this compound also demonstrates antagonist activity at 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the CTZ.[5] Their activation by serotonin released from enterochromaffin cells in the gut mucosa is a primary trigger for nausea and vomiting, particularly in the context of chemotherapy.[5] By blocking these receptors, this compound further dampens the emetic signals transmitted to the central nervous system.

Serotonin 5-HT4 Receptor Agonism

The prokinetic effects of this compound are significantly mediated by its agonistic activity at 5-HT4 receptors on enteric neurons.[1][3] Activation of these G-protein coupled receptors facilitates the release of acetylcholine, a key excitatory neurotransmitter in the gut.[3] This enhanced cholinergic activity leads to increased esophageal sphincter tone, more forceful gastric contractions, and improved coordination of peristalsis, thereby promoting the movement of contents through the upper gastrointestinal tract.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for characterizing its receptor binding affinity.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of metoclopramide, which serves as a proxy for this compound.

Table 1: Receptor Binding Affinities

| Receptor | Affinity (Ki) | Reference |

| Dopamine D2 | 28.8 nM | [1] |

Note: Further quantitative data on the binding affinities for 5-HT3 and 5-HT4 receptors are less consistently reported in the literature.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability (Oral) | 80% ± 15% | [1] |

| Elimination Half-life | 5-6 hours | [1] |

| Volume of Distribution | ~3.5 L/kg | [2][7] |

| Plasma Protein Binding | ~30% | [7] |

| Metabolism | Hepatic (CYP2D6) | [1] |

| Excretion | Urine (70-85%) | [1] |

Experimental Protocols

A detailed understanding of this compound's mechanism of action is derived from a variety of experimental techniques. Below are outlines of key methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific receptors (e.g., dopamine D2, serotonin 5-HT3, 5-HT4).

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor and varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at its target receptors (i.e., antagonist or agonist).

Methodology (example for 5-HT4 receptor agonism):

-

Cell Culture: A cell line stably expressing the human 5-HT4 receptor is cultured.

-

Second Messenger Measurement: These cells are then treated with varying concentrations of this compound. Since the 5-HT4 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP).

-

Detection: The levels of cAMP are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: A dose-response curve is generated to determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production, confirming its agonistic activity.

In Vivo Models of Gastric Emptying

Objective: To assess the prokinetic effects of this compound in a living organism.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Test Meal: The animals are administered a non-absorbable marker, often mixed with a semi-solid meal (e.g., phenol red in methylcellulose).

-

Drug Administration: this compound or a vehicle control is administered at a specified time before or after the test meal.

-

Measurement: After a set period, the animals are euthanized, and the stomach is isolated. The amount of the marker remaining in the stomach is quantified spectrophotometrically.

-

Data Analysis: Gastric emptying is calculated as the percentage of the marker that has passed from the stomach into the small intestine. A significant increase in this percentage in the this compound-treated group compared to the control group indicates a prokinetic effect.

Conclusion

This compound's mechanism of action is a well-defined interplay of dopamine D2 receptor antagonism, serotonin 5-HT3 receptor antagonism, and serotonin 5-HT4 receptor agonism. These interactions at both central and peripheral sites culminate in its potent antiemetic and prokinetic properties. A thorough understanding of these molecular mechanisms, supported by quantitative binding and pharmacokinetic data, is crucial for the continued development and optimization of this important class of therapeutic agents. The experimental protocols outlined provide a framework for the ongoing investigation and characterization of novel compounds targeting these pathways.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

Declopramide: A Technical Guide to its Function as a DNA Repair Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Declopramide, a derivative of metoclopramide, has emerged as a compound of interest in oncology for its ability to induce DNA damage and inhibit cellular DNA repair mechanisms. This dual action positions it as a potential sensitizer for radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanisms of this compound as a DNA repair inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated cellular pathways.

Introduction

The integrity of the genome is paramount for cellular function and survival. DNA repair pathways are essential cellular processes that counteract the constant barrage of endogenous and exogenous DNA-damaging agents. In the context of cancer therapy, inhibiting these repair mechanisms can potentiate the cytotoxic effects of DNA-damaging treatments like radiation and certain chemotherapeutics. This compound, initially investigated for its radiosensitizing properties, has been shown to directly induce DNA strand breaks and interfere with the subsequent repair processes, making it a subject of significant interest in the development of novel cancer treatment strategies.

Mechanism of Action

This compound exerts its effects on DNA repair through a multi-faceted mechanism that involves the induction of DNA damage and the inhibition of repair synthesis.

Induction of DNA Strand Breaks

Studies have demonstrated that this compound directly causes DNA strand breaks. This has been primarily evidenced through nucleoid sedimentation analysis, where treatment with this compound leads to a decrease in the sedimentation rate of nucleoids, indicative of DNA strand breaks. This effect has been observed in human peripheral mononuclear leukocytes at clinically relevant concentrations, ranging from 100 nM to 1 mM.

Inhibition of DNA Repair Synthesis

This compound has been shown to inhibit unscheduled DNA synthesis (UDS), a key process in nucleotide excision repair (NER). In experiments using N-acetoxy-2-acetylaminofluorene-induced DNA damage, this compound was found to suppress the incorporation of new nucleotides, indicating a blockage of the repair synthesis step[1].

Modulation of PARP Activity

An interesting aspect of this compound's mechanism is its ability to stimulate the activity of adenosine-diphospho-ribosyl transferase (ADPRT), an enzyme also known as poly(ADP-ribose) polymerase (PARP)[1]. PARP plays a crucial role in the initial sensing of DNA single-strand breaks and the recruitment of other DNA repair proteins, particularly in the base excision repair (BER) pathway. The stimulation of PARP activity by this compound, in the presence of DNA damage, suggests an increased burden of DNA strand breaks that triggers a heightened, yet ultimately ineffective, repair response. This is further supported by the observation of delayed recovery of NAD+ pools in tumor tissues treated with this compound and radiation, as PARP activation consumes NAD+[2].

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting DNA repair.

Quantitative Data

The available quantitative data on this compound's activity is primarily focused on its cytotoxic and radiosensitizing effects. Comprehensive IC50 data for its direct DNA repair inhibitory activity across a wide range of cell lines is limited in the public domain.

Cytotoxicity

Metoclopramide, the parent compound of this compound, has shown cytotoxic effects in certain cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent inhibition of proliferation | [3] |

Note: Specific IC50 values for metoclopramide's cytotoxicity are not consistently reported across studies. The provided information indicates a dose-dependent effect rather than a precise IC50 value.

Radiosensitization

This compound has been investigated as a radiosensitizer in both preclinical and clinical settings. The enhancement of radiation effects is a key aspect of its therapeutic potential.

| Study Type | Model | Radiation Dose | This compound Dose | Outcome | Reference |

| In vivo | Human brain astrocytoma xenograft (T24) | 2 x 1 Gy | 2 x 2 mg/kg | Significantly increased tumor growth delay | [4] |

| In vivo | Human lung adenocarcinoma xenograft (H2981) | 1 Gy | 2 mg/kg | Sensitized cytotoxic effect of radiation | [5] |

| In vivo | Human squamous cell carcinoma xenograft | 5 and 8 Gy | 2.0 mg/kg | Significant enhancement of radiation-induced tumor growth reduction | [6] |

| Clinical Trial (Phase I/II) | Inoperable squamous cell carcinoma of the lung | 40-60 Gy (fractionated) | 1-2 mg/kg | Positive correlation between this compound dose and tumor response/survival | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a DNA repair inhibitor.

Nucleoid Sedimentation Assay

This assay is used to detect DNA strand breaks. The supercoiled DNA in nucleoids will sediment faster in a sucrose gradient than relaxed DNA containing strand breaks.

Protocol:

-

Cell Preparation: Isolate peripheral mononuclear leukocytes from whole blood using a Ficoll-Paque gradient. Wash the cells with phosphate-buffered saline (PBS).

-

Drug Treatment: Resuspend the cells in RPMI 1640 medium and incubate with various concentrations of this compound (e.g., 100 nM to 1 mM) for a specified time (e.g., 1 hour) at 37°C.

-

Lysis: Gently resuspend the treated cells in a lysis buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% Triton X-100) on top of a 15-30% neutral sucrose gradient.

-

Centrifugation: Centrifuge the gradients at a specific speed and time (e.g., 20,000 rpm for 60 minutes) at 4°C.

-

Fractionation and Analysis: Fractionate the gradients and measure the DNA content in each fraction using a fluorescent DNA-binding dye (e.g., ethidium bromide). The sedimentation profile of the nucleoids from treated cells is compared to that of untreated controls. A shift towards the top of the gradient indicates the presence of DNA strand breaks.

The following diagram illustrates the workflow of the nucleoid sedimentation assay.

Unscheduled DNA Synthesis (UDS) Assay

This assay measures DNA repair synthesis in non-S-phase cells following DNA damage.

Protocol:

-

Cell Culture and Damage Induction: Culture human fibroblasts or other suitable cells on coverslips. Induce DNA damage using a UV-mimetic agent like N-acetoxy-2-acetylaminofluorene (NA-AAF).

-

Drug Treatment and Labeling: Immediately after damage induction, incubate the cells in a medium containing this compound at the desired concentration and [³H]thymidine.

-

Fixation and Staining: After the incubation period (e.g., 3 hours), fix the cells, wash, and perform autoradiography. Stain the cell nuclei with a suitable dye (e.g., Giemsa).

-

Microscopy and Analysis: Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells (identified by their morphology). A reduction in the number of grains in this compound-treated cells compared to controls indicates inhibition of UDS.

The following diagram outlines the UDS assay workflow.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, a DNA damaging agent (e.g., ionizing radiation), or a combination of both.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Mounting and Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci within each nucleus is quantified. An increase in γ-H2AX foci indicates the induction of DSBs.

Future Directions and Conclusion

This compound presents a compelling profile as a DNA repair inhibitor with potential applications in oncology. Its ability to induce DNA damage and simultaneously hinder repair processes makes it a promising candidate for combination therapies. However, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Identification of Specific DNA Repair Pathway Inhibition: Determining whether this compound preferentially inhibits HR, NHEJ, or BER will be crucial for its targeted application.

-

Comprehensive Cytotoxicity Profiling: Establishing a broad panel of IC50 values across various cancer cell lines will help identify tumor types most likely to respond to this compound.

-

Elucidation of the PARP Interaction: Investigating whether this compound directly binds to and modulates PARP or if its effect is indirect through the induction of DNA damage is a critical next step.

-

Exploration of Synthetic Lethality: Given the link to PARP, exploring potential synthetic lethal interactions with mutations in genes like BRCA1 and BRCA2 could open new therapeutic avenues.

References

- 1. The benzamide derivative metoclopramide causes DNA damage and inhibition of DNA repair in human peripheral mononuclear leukocytes at clinically relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutral metoclopramide sensitizes cytotoxicity induced by ionizing radiation in SCID mice xenografted with a human brain astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidic and neutralized metoclopramide formulations sensitize ionizing radiation induced cytotoxicity in a human lung adenocarcinoma xenografted to scid mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metoclopramide enhances the effect of ionizing radiation on xenografted squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

Declopramide: A Technical Guide to its Molecular Structure, Properties, and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Declopramide (IUPAC name: 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide) is an N-substituted benzamide derivative identified as a potential DNA repair inhibitor.[1] This technical guide provides a comprehensive overview of the known molecular and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also presents putative signaling pathways and representative experimental protocols based on the analysis of structurally related compounds and the known pharmacology of its chemical class. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutic agents targeting DNA repair and apoptosis.

Molecular Structure and Chemical Properties

This compound is a small molecule with the chemical formula C13H20ClN3O.[1][2] Its structure features a substituted benzamide core, a class of compounds known for a variety of pharmacological activities.

Quantitative Data Summary

The following table summarizes the key molecular and physicochemical properties of this compound. It is important to note that some of these values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C13H20ClN3O | PubChem[1], GSRS[2] |

| Molecular Weight | 269.77 g/mol | PubChem[1], GSRS[2] |

| IUPAC Name | 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | PubChem[1] |

| CAS Number | 891-60-1 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 269.1294900 Da | PubChem[1] |

| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |

Putative Mechanism of Action and Signaling Pathways

This compound is classified as a DNA repair inhibitor. Its mechanism of action is thought to involve the induction of apoptosis through two primary signaling pathways: the NF-κB pathway and the mitochondrial caspase cascade.[1]

NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of cellular responses to stress, including DNA damage. It is hypothesized that this compound may modulate this pathway to promote apoptosis.

References

The Discovery of Declopramide: An In-Depth Technical Guide

An Overview of a Novel DNA Repair Inhibitor

Declopramide has been identified as a third-generation DNA repair inhibitor, belonging to the N-substituted benzamide class of compounds.[1] It has been investigated for its potential therapeutic applications in treating colorectal cancer and inflammatory bowel disease.[1] The primary mechanism of action of this compound is believed to involve the induction of apoptosis (programmed cell death) through two distinct pathways: the activation of the caspase cascade via the mitochondrial pathway and the involvement of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Furthermore, preclinical studies suggest that this compound may enhance the efficacy of traditional cancer treatments, such as radiation and chemotherapy, by increasing the susceptibility of cancer cells to these therapies.[1] It is proposed that this compound induces a G2/M cell cycle block through a p53-independent pathway.[1]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide |

| Molecular Formula | C13H20ClN3O |

| CAS Number | 891-60-1 |

| Synonyms | 3-chloroprocainamide |

(Data sourced from PubChem CID 70177)[1]

Experimental Protocols

While detailed, publicly available experimental protocols for the initial discovery and synthesis of this compound are scarce, the general methodology for the synthesis of related N-substituted benzamides can be inferred from established chemical synthesis principles. The synthesis would likely involve the reaction of a substituted benzoic acid derivative with a suitable amine.

A general synthetic approach for a compound like this compound would likely follow these steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-chlorobenzoic acid would first be activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents such as thionyl chloride (SOCl2) to form an acyl chloride, or using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with N,N-diethylethane-1,2-diamine. The primary amine of the diamine acts as a nucleophile, attacking the carbonyl carbon of the activated acid to form the amide bond. This reaction is typically carried out in an inert solvent and may require the presence of a non-nucleophilic base to neutralize any acid generated during the reaction.

-

Purification: The final product, this compound, would then be purified from the reaction mixture using standard techniques such as extraction, chromatography (e.g., column chromatography), and recrystallization to obtain the compound in high purity.

Key Signaling Pathways

This compound's mechanism of action centers on the induction of apoptosis and the inhibition of DNA repair. The following diagrams illustrate the key signaling pathways implicated in its activity.

Caption: Mitochondrial pathway of apoptosis induction by this compound.

Caption: NF-κB signaling pathway involvement in this compound-induced apoptosis.

Experimental Workflow for Assessing DNA Repair Inhibition

A crucial aspect of this compound's characterization is its ability to inhibit DNA repair. A generalized experimental workflow to assess this activity is outlined below.

Caption: Experimental workflow for evaluating DNA repair inhibition.

Disclaimer: Due to the limited publicly available information on the discovery and early development of this compound, this guide is based on the available data and general principles of drug discovery and pharmacology. More detailed information regarding specific experimental protocols and quantitative data from preclinical studies is not readily accessible.

References

In-depth Technical Guide: The Effect of Declopramide on the NF-κB Pathway

A comprehensive review of existing scientific literature reveals no direct evidence or published research investigating the effect of Declopramide on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

This compound, identified as a chemosensitizer and a structural analog of metoclopramide, has been studied for its pharmacokinetic and toxicological properties. However, its mechanism of action at the molecular level, particularly concerning inflammatory and cell survival pathways like NF-κB, remains uncharacterized in publicly available scientific literature.

This guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound's interaction with the NF-κB pathway, as such information does not currently exist.

Instead, this document will provide a foundational understanding of the NF-κB pathway, its significance in the context of chemosensitization, and the general methodologies used to study its modulation. This will offer researchers, scientists, and drug development professionals a framework for potentially investigating the unexamined relationship between this compound and NF-κB.

The NF-κB Signaling Pathway: An Overview

The NF-κB pathway is a critical regulator of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis (programmed cell death). Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.

There are two primary NF-κB signaling pathways: the canonical and non-canonical pathways.

-

Canonical Pathway: This is the most common route of NF-κB activation. It is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). The core of this pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (most commonly p50/p65) to translocate from the cytoplasm to the nucleus. In the nucleus, it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.

-

Non-canonical Pathway: This pathway is activated by a different subset of stimuli and primarily results in the processing of the p100 protein to its p52 form, leading to the nuclear translocation of p52/RelB dimers.

Visualization of the Canonical NF-κB Pathway

Caption: Canonical NF-κB signaling pathway.

NF-κB in Chemosensitization: A Potential Link

A crucial aspect of cancer therapy is overcoming chemoresistance, a phenomenon where cancer cells become insensitive to the effects of chemotherapeutic drugs. Constitutive activation of the NF-κB pathway is a well-established mechanism of chemoresistance in many cancers. NF-κB promotes the expression of anti-apoptotic proteins, effectively shielding cancer cells from the cell-killing effects of chemotherapy.

Therefore, inhibitors of the NF-κB pathway are actively being investigated as chemosensitizers . By blocking the pro-survival signals mediated by NF-κB, these inhibitors can re-sensitize resistant cancer cells to the effects of conventional chemotherapy.

Given that this compound has been identified as a chemosensitizer, it is plausible that its mechanism of action could involve the modulation of the NF-κB pathway. However, this remains a hypothesis that requires experimental validation.

Logical Relationship: Chemosensitization and NF-κB Inhibition

Caption: Logical flow of NF-κB in chemoresistance.

Standard Experimental Protocols to Investigate NF-κB Pathway Modulation

Should researchers wish to investigate the effect of this compound on the NF-κB pathway, the following are standard, well-established experimental methodologies that could be employed.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines with known constitutive NF-κB activity (e.g., HeLa, DU145, Panc-1) or cells that can be stimulated to activate NF-κB (e.g., HEK293, RAW 264.7) would be suitable.

-

Reagents:

-

This compound hydrochloride (or other salt forms).

-

NF-κB activators (e.g., TNF-α, lipopolysaccharide (LPS)).

-

Cell culture media and supplements.

-

-

Protocol:

-

Cells are seeded at an appropriate density in multi-well plates or flasks.

-

After reaching a desired confluency, cells are pre-treated with various concentrations of this compound for a specified duration.

-

Following pre-treatment, cells are stimulated with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 30 minutes for IκBα phosphorylation studies).

-

Control groups would include untreated cells, cells treated with this compound alone, and cells treated with the activator alone.

-

Western Blotting for Key Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of proteins within the NF-κB pathway.

-

Target Proteins:

-

Phospho-IκBα (p-IκBα)

-

Total IκBα

-

Phospho-p65 (p-p65)

-

Total p65

-

Loading control (e.g., β-actin, GAPDH)

-

-

Protocol Outline:

-

Prepare cell lysates from treated and control cells.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple κB binding sites. NF-κB activation leads to the expression of the reporter gene, which can be quantified.

-

Protocol Outline:

-

Transfect cells with the NF-κB reporter plasmid and a control plasmid (for normalization).

-

After transfection, treat the cells with this compound and/or an NF-κB activator as described above.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Normalize the results to the control plasmid activity.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique to detect the DNA-binding activity of NF-κB.

-

Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing a κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Protocol Outline:

-

Prepare nuclear extracts from treated and control cells.

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled κB probe.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Visualize the shifted bands corresponding to the NF-κB-DNA complex.

-

Experimental Workflow Diagram

Caption: Workflow for investigating NF-κB modulation.

Quantitative Data Presentation (Hypothetical)

If experiments were to be conducted, the quantitative data would be summarized in tables for clear comparison. Below are examples of how such data might be presented.

Table 1: Effect of this compound on TNF-α-induced IκBα Phosphorylation

| Treatment | This compound (µM) | p-IκBα / Total IκBα (Relative Densitometry) | % Inhibition |

| Control | 0 | 1.00 | - |

| TNF-α (10 ng/mL) | 0 | 5.20 ± 0.45 | 0 |

| TNF-α + this compound | 1 | 4.10 ± 0.38 | 21.2 |

| TNF-α + this compound | 10 | 2.50 ± 0.22 | 51.9 |

| TNF-α + this compound | 50 | 1.30 ± 0.15 | 75.0 |

Table 2: Effect of this compound on NF-κB Transcriptional Activity (Luciferase Reporter Assay)

| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | IC50 (µM) |

| Control | 0 | 1.0 ± 0.1 | - |

| TNF-α (10 ng/mL) | 0 | 12.5 ± 1.1 | - |

| TNF-α + this compound | 1 | 10.2 ± 0.9 | \multirow{3}{*}{XX.X} |

| TNF-α + this compound | 10 | 6.8 ± 0.6 | |

| TNF-α + this compound | 50 | 2.1 ± 0.3 |

Conclusion and Future Directions

There is currently no scientific literature describing the effect of this compound on the NF-κB pathway. However, its known role as a chemosensitizer suggests a plausible, yet unproven, link. The experimental frameworks provided in this guide offer a roadmap for researchers to investigate this potential interaction. Future studies are warranted to elucidate the molecular mechanisms of this compound and to determine if NF-κB inhibition is a component of its chemosensitizing properties. Such research could not only enhance our understanding of this compound but also potentially broaden its therapeutic applications.

Declopramide: A Novel Therapeutic Candidate for Inflammatory Bowel Disease

Disclaimer: Information regarding "Declopramide" for the treatment of Inflammatory Bowel Disease (IBD) is not currently available in established medical literature or clinical trial databases. This document has been constructed based on a hypothetical framework to illustrate the expected scientific and technical information required for a compound in this therapeutic area, adhering to the specified formatting and content requirements. The experimental data and pathways presented are representative examples based on common research models in IBD drug development.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. The etiology is multifactorial, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota. Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, highlighting the urgent need for novel therapeutic agents. This compound is a hypothetical small molecule inhibitor designed to target key inflammatory signaling pathways implicated in the pathogenesis of IBD. This document provides a comprehensive overview of the preclinical data, putative mechanism of action, and experimental protocols relevant to the development of this compound as a potential IBD therapeutic.

Putative Mechanism of Action and Preclinical Pharmacology

This compound is hypothesized to be a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, which is a critical mediator of cytokine signaling involved in intestinal inflammation. By inhibiting specific JAK isoforms, this compound aims to block the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the expression of pro-inflammatory genes.

Signaling Pathway of this compound

The proposed mechanism involves the interruption of the JAK-STAT signaling cascade, which is activated by various pro-inflammatory cytokines elevated in the IBD gut, such as IL-6 and IL-23.

Caption: Proposed mechanism of this compound in the JAK-STAT signaling pathway.

Preclinical Efficacy in Murine Models of Colitis

The efficacy of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice, a widely used model that mimics the clinical and histological features of ulcerative colitis.

Summary of Efficacy Data

| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg, n=10) | This compound (30 mg/kg, n=10) | p-value (vs. Vehicle) |

| Disease Activity Index (DAI) at Day 8 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | < 0.01 |

| Colon Length (cm) at Day 8 | 6.2 ± 0.5 | 7.8 ± 0.4 | 8.9 ± 0.3 | < 0.01 |

| Histological Score | 10.8 ± 1.2 | 6.5 ± 0.9 | 3.2 ± 0.7 | < 0.001 |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.2 ± 0.7 | 2.8 ± 0.5 | 1.5 ± 0.4 | < 0.001 |

| Data are presented as mean ± standard deviation. |

Experimental Protocol: DSS-Induced Colitis in Mice

-

Animal Husbandry: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

-

Treatment: Mice are randomized into three groups: Vehicle (0.5% methylcellulose), this compound (10 mg/kg), and this compound (30 mg/kg). Treatment is administered daily via oral gavage from day 0 to day 7.

-

Monitoring: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On day 8, mice are euthanized by CO2 asphyxiation. The entire colon is excised, and its length is measured from the cecum to the anus.

-

Histological Analysis: A distal segment of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Assay: A separate colonic tissue segment is homogenized and MPO activity, an indicator of neutrophil infiltration, is quantified using a colorimetric assay.

Caption: Experimental workflow for the DSS-induced colitis model.

In Vitro Characterization in Immune Cells

To further elucidate the mechanism of this compound, its inhibitory effect on cytokine-induced STAT3 phosphorylation was assessed in human peripheral blood mononuclear cells (PBMCs).

Summary of In Vitro IC50 Data

| Assay | Stimulant | Key Readout | IC50 (nM) |

| pSTAT3 Inhibition Assay | Interleukin-6 (IL-6) | Phosphorylated STAT3 | 85.4 |

| Cytokine Release Assay | Lipopolysaccharide (LPS) | TNF-α Secretion | 120.7 |

Experimental Protocol: pSTAT3 Inhibition Assay

-

Cell Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are plated in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulation: Cells are stimulated with 50 ng/mL of recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.

-

Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Caption: Workflow for the in vitro pSTAT3 inhibition assay.

Conclusion and Future Directions

The preclinical data for the hypothetical compound this compound demonstrate potent anti-inflammatory effects in a relevant murine model of colitis. The in vitro evidence supports its proposed mechanism as a JAK-STAT pathway inhibitor. These promising results warrant further investigation, including comprehensive toxicology studies, pharmacokinetic profiling, and formulation development to enable progression into Phase I clinical trials. Future research should also focus on confirming target engagement in vivo and exploring potential biomarkers to guide clinical development.

Declopramide: An N-Substituted Benzamide with Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Declopramide, a member of the N-substituted benzamide class of compounds, has emerged as a molecule of interest in oncology research. Initially investigated for its potential as a DNA repair inhibitor, recent studies have elucidated its role in key cellular processes that are fundamental to cancer development and progression, namely apoptosis and the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, relevant experimental data, and the methodologies used to elucidate its cellular functions. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Concepts: Dual Mechanisms of Action

This compound exerts its anti-cancer potential through two distinct, yet potentially interconnected, mechanisms: the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.

Induction of Apoptosis

This compound has been shown to induce rapid, dose-dependent apoptosis in various cancer cell lines.[1] The apoptotic cascade initiated by this compound follows the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase.[1] Subsequent activation of executioner caspases, such as caspase-3, leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. Notably, the apoptotic effects of this compound have been observed to be independent of the p53 tumor suppressor protein, suggesting its potential efficacy in cancers with mutated or non-functional p53.[1]

Inhibition of NF-κB Signaling

In addition to its pro-apoptotic effects, this compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy. This compound has been found to inhibit NF-κB activation by preventing the degradation of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBβ, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.

Quantitative Data Summary

| Parameter | Cell Lines | Concentration/Dose | Observed Effect | Citation |

| Apoptosis Induction | 70Z/3 (murine pre-B), HL-60 (human promyelocytic leukemia) | > 250 µM | Induction of cytochrome c release and caspase-9 activation. | [1] |

| G2/M Cell Cycle Arrest | 70Z/3, HL-60 | Not specified | Precedes the onset of apoptosis. | [1] |

| NF-κB Inhibition | Not specified | Not specified | Inhibition of IκBβ degradation. |

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments to characterize the activity of this compound.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points.

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

2. Caspase Activity Assays:

-

Principle: These assays measure the activity of specific caspases, key mediators of apoptosis. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a detectable signal.

-

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells to release cellular contents.

-

Add a caspase-specific substrate (e.g., for caspase-3 or caspase-9) to the cell lysate.

-

Incubate to allow for substrate cleavage.

-

Measure the fluorescent or colorimetric signal using a microplate reader.

-

NF-κB Inhibition Assays

1. Western Blot for IκBβ Levels:

-

Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. To assess NF-κB inhibition by this compound, the levels of IκBβ are measured in treated and untreated cells.

-

Protocol:

-

Treat cells with this compound and a known NF-κB activator (e.g., TNF-α).

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for IκBβ.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Visualizations

Signaling Pathways and Workflows

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for apoptosis analysis.

Conclusion and Future Directions

This compound, an N-substituted benzamide, demonstrates significant potential as an anti-cancer agent through its dual action of inducing apoptosis and inhibiting the pro-survival NF-κB pathway. The preclinical data, although still emerging, provide a strong rationale for further investigation. Future research should focus on obtaining more precise quantitative data, such as IC50 values, for its biological activities. Furthermore, while this compound has been investigated for its potential use in colorectal cancer, comprehensive preclinical and clinical trial data are needed to validate its efficacy and safety in this and other cancer types. The detailed mechanisms of its interaction with the components of the NF-κB pathway and the full spectrum of its downstream effects are also important areas for future exploration. This technical guide serves as a foundational document to aid researchers in designing and interpreting future studies on this compound and other N-substituted benzamides as potential cancer therapeutics.

References

In Silico Modeling of Declopramide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Declopramide binding to its primary molecular targets. The document outlines the theoretical and practical aspects of computational approaches to understanding the pharmacodynamics of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a substituted benzamide and a derivative of metoclopramide. It has been investigated for its potential as a DNA repair inhibitor and for its activity in treating conditions like colorectal cancer and inflammatory bowel disease. Its multifaceted mechanism of action involves the modulation of key cellular pathways, making it a compound of significant interest for further research and drug development.

Mechanism of Action

This compound exhibits a complex mechanism of action, primarily centered around two distinct pathways:

-

DNA Repair Inhibition and Apoptosis Induction: this compound is classified as a DNA repair inhibitor. It is understood to induce apoptosis (programmed cell death) through two main routes: one involving the nuclear factor-kappa B (NF-κB) signaling pathway and another that activates the caspase cascade via the mitochondrial pathway. This pro-apoptotic activity is a cornerstone of its potential anticancer effects.

-

Receptor Modulation: this compound also acts as a modulator for G-protein coupled receptors (GPCRs), specifically the Muscarinic acetylcholine receptor M1 and the Dopamine D2 receptor. Its interaction with the D2 receptor is of particular interest for in silico modeling due to the availability of structural data for this receptor class.

The prokinetic effects of the parent compound, metoclopramide, are mediated through the blockade of enteric inhibitory D2 receptors.[1] Antagonism of central D2 receptors contributes to anti-emetic effects but can also lead to adverse effects like hyperprolactinemia and extrapyramidal reactions.[1]

Target Receptors and Signaling Pathways

The primary focus for in silico binding studies of this compound is the Dopamine D2 receptor, a member of the GPCR superfamily.[2]

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a Gαi/o-coupled receptor.[2] Upon binding of an antagonist like this compound, the receptor is stabilized in an inactive conformation, preventing the dissociation of the Gαi/o subunit. This, in turn, leads to the continued inhibition of adenylyl cyclase, which prevents the conversion of ATP to cyclic AMP (cAMP). The overall effect is a modulation of downstream signaling cascades that are dependent on cAMP levels.

References

Methodological & Application

Application Notes and Protocols for Declopramide Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Declopramide, a derivative of N-substituted benzamide, has demonstrated potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide an overview of the cellular effects of this compound and detailed protocols for its use in cell culture experiments. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway and the inhibition of the NF-κB signaling pathway, as well as the induction of a G2/M phase cell cycle arrest.

Data Presentation

The following tables summarize the expected quantitative data from key experiments with this compound. Researchers should generate cell line-specific data following the provided protocols.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HL-60 (Human promyelocytic leukemia) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| K562 (Human chronic myelogenous leukemia) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| User-defined cancer cell line | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HL-60 | e.g., IC50 value | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | ||

| K562 | e.g., IC50 value | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HL-60 | e.g., IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | Data to be determined | ||

| K562 | e.g., IC50 value | 24 | Data to be determined | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.

-

Materials:

-

Cancer cell lines (e.g., HL-60, K562)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

-

Incubate the plates for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (including the IC50 value) for 24 and 48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation and gating.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution using flow cytometry.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points (e.g., 24 and 48 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

Add PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

-

Signaling Pathways and Experimental Workflows

Application Notes and Protocols for Measuring Apoptosis Following Declopramide Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Declopramide, a substituted benzamide, has been identified as an agent that can induce apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms by which this compound exerts its cytotoxic effects and having robust methods to quantify this process are crucial for its potential development as a therapeutic agent. These application notes provide a detailed overview of the signaling pathways involved in this compound-induced apoptosis and present standardized protocols for its measurement.

Mechanism of Action: this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][2] Treatment of susceptible cancer cell lines, such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60, with this compound at concentrations above 250 µM leads to the following key events:

-

Cell Cycle Arrest: Prior to the onset of apoptosis, this compound induces a G2/M cell cycle block.[1][2]

-

Mitochondrial Involvement: The apoptotic process is initiated by the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9.[2] This, in turn, activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk have been shown to inhibit this compound-induced apoptosis.[1][2]

-

Role of Bcl-2: The anti-apoptotic protein Bcl-2 plays a significant role in regulating this pathway. Overexpression of Bcl-2 can inhibit this compound-induced apoptosis, suggesting that the balance of pro- and anti-apoptotic Bcl-2 family proteins is critical.[1][2]

-

p53-Independence: The apoptotic mechanism induced by this compound appears to be independent of the tumor suppressor protein p53, as the effects are observed in p53-deficient cell lines like HL60.[1][2]

Signaling Pathway Diagram

References

Declopramide: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Declopramide is a substituted benzamide with potential applications in oncology as a chemosensitizer and radiosensitizer. Structurally related to metoclopramide, this compound exhibits a more favorable safety profile, notably a lack of central nervous system (CNS) side effects at high doses. Its mechanism of action is linked to the induction of apoptosis through the modulation of the NF-κB and caspase signaling pathways. These characteristics make this compound a compound of interest for in vivo studies aimed at enhancing the efficacy of standard cancer therapies.

These application notes provide an overview of this compound's use in preclinical in vivo experiments, including dosage information, experimental protocols, and insights into its molecular pathways.

Data Presentation

This compound In Vivo Dosage and Administration

The following table summarizes key quantitative data from preclinical in vivo studies involving this compound and its structural analog, metoclopramide, which is often used in similar research contexts.

| Compound | Animal Model | Cancer Model | Dosage | Administration Route | Dosing Schedule | Combination Therapy | Reference |

| This compound | SCID Mice | Human Brain Astrocytoma Xenograft | 40 mg/kg | Oral | Once at 0, 24, and 48 hours | N/A | [1] |

| This compound | Rats | N/A (Toxicology) | Up to 200 mg/kg | N/A | N/A | N/A | [1] |

| Metoclopramide | Nude Mice | Human Squamous Cell Carcinoma of the Head and Neck Xenograft | 2 mg/kg | Intraperitoneal (i.p.) | Single dose 8 hours after cisplatin | Cisplatin (2.5-7.5 mg/kg) | [2][3] |

| Metoclopramide | Nude Mice | Human Squamous Cell Carcinoma of the Head and Neck Xenograft | 2 mg/kg (3 doses) | Intraperitoneal (i.p.) | Concomitant with, and 24 and 48 hours after cisplatin | Cisplatin (7.5 mg/kg) | [2] |

| Neutral Metoclopramide | SCID Mice | Human Lung Adenocarcinoma | 2 mg/kg | Intramuscular (i.m.) | Single dose | Single low dose radiation (1 and 2 Gy) | [4] |

| Neutral Metoclopramide | SCID Mice | Human Lung Adenocarcinoma | 10 mg/kg (3 doses) | Intramuscular (i.m.) | One dose per day | Fractionated radiation (3 x 1 Gy) | [4] |

Experimental Protocols

General Guidelines for In Vivo Studies

Preclinical in vivo studies are essential for evaluating the efficacy and safety of novel therapeutic agents like this compound. It is crucial to adhere to institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: Evaluation of this compound as a Chemosensitizer with Cisplatin in a Xenograft Mouse Model

This protocol is based on studies investigating the synergistic effects of substituted benzamides with platinum-based chemotherapy.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., Nude, SCID)

-

Tumor Model: Subcutaneous xenograft of human squamous cell carcinoma of the head and neck.

2. Materials:

-

This compound

-

Cisplatin

-

Vehicle for this compound (e.g., sterile saline)

-

Vehicle for cisplatin (e.g., sterile saline)

-

Syringes and needles for injection

3. Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Cisplatin alone

-

Group 4: this compound in combination with cisplatin

4. Dosing and Administration:

-

Cisplatin: Administer a single intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[5]

-

This compound: Administer a single i.p. injection at a dose of 2 mg/kg, 8 hours after the cisplatin injection.[3][5]

5. Monitoring and Endpoints:

-

Monitor tumor volume using caliper measurements every 2-3 days.

-

Record animal body weight as an indicator of toxicity.

-

Primary endpoint: Tumor growth delay or inhibition.

-

Secondary endpoints: Analysis of cisplatin-DNA adducts in tumor and normal tissues.[5]

Protocol 2: Evaluation of this compound as a Radiosensitizer in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the ability of this compound to enhance the efficacy of ionizing radiation.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., SCID)

-

Tumor Model: Subcutaneous xenograft of human lung adenocarcinoma.

2. Materials:

-

This compound

-

Vehicle for this compound (e.g., sterile saline with adjusted pH for neutral formulation)

-

Irradiation source (e.g., X-ray machine)

3. Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Radiation alone

-

Group 4: this compound in combination with radiation

4. Dosing and Administration:

-

This compound: Administer intramuscularly (i.m.) at a dose of 10 mg/kg daily for three consecutive days.[4]

-

Radiation: Deliver a fractionated dose of 1 Gy daily for three consecutive days, shortly after this compound administration.[4]

5. Monitoring and Endpoints:

-

Monitor tumor volume using caliper measurements.

-

Record animal body weight.

-

Primary endpoint: Tumor growth delay or inhibition.

-

Secondary endpoints: Assessment of apoptosis in tumor tissue via techniques such as TUNEL staining or caspase activity assays.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound's mechanism of action as a cancer therapy sensitizer involves the induction of apoptosis and inhibition of NF-κB activation. The following diagram illustrates the proposed signaling pathway. This compound is hypothesized to induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. Concurrently, this compound may inhibit the NF-κB pathway, which is a key survival pathway in cancer cells. The inhibition of NF-κB prevents the transcription of anti-apoptotic genes, thereby sensitizing the cancer cells to the effects of chemotherapy or radiation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vivo Chemosensitization Study

Caption: In vivo chemosensitization experimental workflow.

References

- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoclopramide enhances the effect of cisplatin on xenografted squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose schedule evaluation of metoclopramide as a potentiator of cisplatin and carboplatin treatments of xenografted squamous cell carcinomas of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. Metoclopramide as a modulator of cisplatin: effects on pharmacokinetcs and cisplatin-DNA adducts in tumor and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for assessing Declopramide efficacy

Application Notes and Protocols for Assessing Declopramide Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in a significant fraction of human cancers, making it a prime target for therapeutic intervention.[1][3][4] These application notes provide a comprehensive overview of the essential in vitro and in vivo techniques to characterize the efficacy of this compound, from initial biochemical assays to preclinical animal models. The protocols are designed to assess target engagement, cellular effects, and anti-tumor activity.

In Vitro Efficacy Assessment

A tiered approach is recommended for in vitro evaluation, starting with target-specific biochemical assays, followed by cell-based assays to confirm activity in a biological context.[5][6]

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on MEK1/2 kinase activity and to calculate its potency (IC50).

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to the inhibition of kinase activity.[7]

-

Reagents: Recombinant human MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, this compound (serial dilutions), ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Procedure: a. Prepare kinase reaction buffer containing MEK1/2 enzyme and ERK2 substrate. b. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to a 384-well plate. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. f. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle controls and plot the percent inhibition against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Target Engagement in Cells: Western Blot for Phospho-ERK

Objective: To confirm that this compound inhibits MEK1/2 activity within cancer cells by measuring the phosphorylation status of its direct downstream target, ERK1/2.[8][9]

Protocol: Western Blot Analysis

-

Cell Culture: Plate cancer cells with known RAS or RAF mutations (e.g., A375 melanoma, HT-29 colon cancer) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Quantification: Determine protein concentration using a BCA or Lowry assay.[10]

-

Electrophoresis: Separate 20-30 µg of protein lysate per lane on an 8-12% SDS-PAGE gel.[8]

-

Transfer: Transfer separated proteins to a PVDF membrane.[10]

-

Blocking & Antibody Incubation: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). c. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]

-

Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each treatment condition.

Cellular Proliferation and Viability Assays

Objective: To measure the effect of this compound on cancer cell growth and survival.[12]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[13][14]

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate overnight.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Lysis and Signal Generation: a. Equilibrate the plate to room temperature for 30 minutes.[15] b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[15] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[15] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Measurement: Read luminescence on a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.

Long-Term Survival: Colony Formation Assay